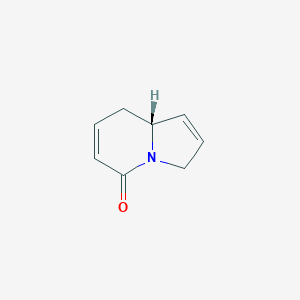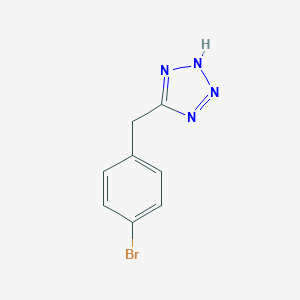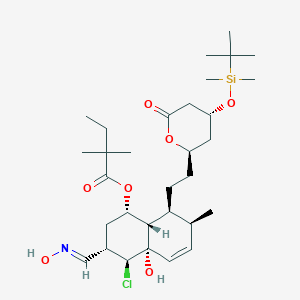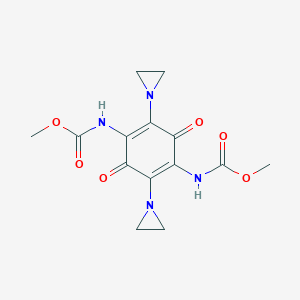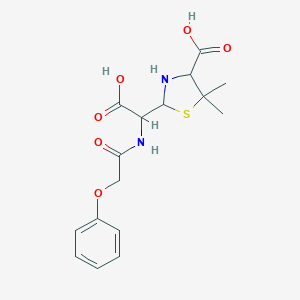
4-(p-Bromobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Bromobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBIC, and it is a derivative of imidazoline. BBIC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of BBIC is not fully understood, but it is believed to involve the activation of imidazoline receptors. These receptors are found throughout the body and are involved in various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation. By activating these receptors, BBIC can modulate these processes and produce its biochemical and physiological effects.
Biochemical and Physiological Effects:
BBIC has been found to have a wide range of biochemical and physiological effects. In addition to the effects mentioned above, BBIC has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects make BBIC a potentially valuable tool for researchers studying various diseases and conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of BBIC is its versatility. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, BBIC is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of BBIC is its potential toxicity. While it has been shown to be safe at certain doses, high doses of BBIC can be toxic and may cause adverse effects.
Future Directions
There are many potential future directions for research involving BBIC. One area of interest is the development of BBIC-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of BBIC and its potential applications in various fields. Finally, more studies are needed to determine the safety and toxicity of BBIC at various doses, which will be critical for its future use as a research tool and potential therapeutic agent.
Synthesis Methods
The synthesis of BBIC involves the reaction of p-bromobenzaldehyde and o-chlorobenzylamine with 2-phenyl-2-imidazoline-5-one. This reaction produces a yellow crystalline solid, which is then purified through recrystallization.
Scientific Research Applications
BBIC has been used in various scientific research applications, including studies on the cardiovascular system, central nervous system, and cancer research. In cardiovascular research, BBIC has been found to have vasodilatory effects, which can help reduce blood pressure and improve blood flow. In central nervous system research, BBIC has been shown to have anxiolytic and sedative effects, making it a potential treatment option for anxiety and sleep disorders. In cancer research, BBIC has been found to have anti-tumor effects, making it a potential treatment option for various types of cancer.
properties
CAS RN |
126245-15-6 |
|---|---|
Product Name |
4-(p-Bromobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one |
Molecular Formula |
C23H15BrClN3O |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
InChI Key |
VKXIUXNIQXZVAI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl |
synonyms |
(5Z)-5-[(4-bromophenyl)methylidene]-3-[(2-chlorophenyl)methylideneamin o]-2-phenyl-imidazol-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





